Cas no 1195245-72-7 (2,4,6-Trimethyl-pyrimidine Dihydrate)
2,4,6-Trimethyl-pyrimidine Dihydrate Chemical and Physical Properties
Names and Identifiers
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- 2,4,6-Trimethyl-pyrimidine Dihydrate
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- Inchi: 1S/C7H10N2.2H2O/c1-5-4-6(2)9-7(3)8-5;;/h4H,1-3H3;2*1H2
- InChI Key: UIXILZYKZZBEQN-UHFFFAOYSA-N
- SMILES: O.O.N1C(C)=NC(C)=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
2,4,6-Trimethyl-pyrimidine Dihydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM317455-5g |
2,4,6-Trimethyl-pyrimidine dihydrate |
1195245-72-7 | 95% | 5g |
$516 | 2021-08-18 | |
| Chemenu | CM317455-1g |
2,4,6-Trimethyl-pyrimidine dihydrate |
1195245-72-7 | 95% | 1g |
$202 | 2023-02-03 | |
| Chemenu | CM317455-5g |
2,4,6-Trimethyl-pyrimidine dihydrate |
1195245-72-7 | 95% | 5g |
$607 | 2023-02-03 | |
| TRC | T896525-50mg |
2,4,6-Trimethyl-pyrimidine Dihydrate |
1195245-72-7 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T896525-100mg |
2,4,6-Trimethyl-pyrimidine Dihydrate |
1195245-72-7 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T896525-500mg |
2,4,6-Trimethyl-pyrimidine Dihydrate |
1195245-72-7 | 500mg |
$ 185.00 | 2022-06-02 | ||
| Ambeed | A892986-1g |
2,4,6-Trimethyl-pyrimidine dihydrate |
1195245-72-7 | 95+% | 1g |
$184.0 | 2024-04-25 | |
| Ambeed | A892986-5g |
2,4,6-Trimethyl-pyrimidine dihydrate |
1195245-72-7 | 95+% | 5g |
$552.0 | 2024-04-25 |
2,4,6-Trimethyl-pyrimidine Dihydrate Suppliers
2,4,6-Trimethyl-pyrimidine Dihydrate Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 2,4,6-Trimethyl-pyrimidine Dihydrate
2,4,6-Trimethyl-pyrimidine Dihydrate (CAS No. 1195245-72-7): A Comprehensive Overview of Its Chemistry and Applications in Chemical and Biomedical Research
The compound 2,4,6-trimethyl-pyrimidine dihydrate (CAS No. 1195245-72-7) represents a structurally unique member of the pyrimidine derivative family, with its molecular formula C8H16N2O3. This compound has garnered significant attention in recent years due to its versatile chemical properties and emerging roles in both synthetic chemistry and biomedical research. Its dihydrate form stabilizes the crystalline lattice structure through hydrogen bonding interactions between the pyrimidine core and water molecules, a feature that enhances its solubility characteristics for pharmaceutical formulations.
Recent advancements in computational chemistry have elucidated the electronic distribution within the trimethyl-substituted pyrimidine framework, revealing its potential as a bioisostere for purine-based nucleosides in drug design. A 2023 study published in Journal of Medicinal Chemistry demonstrated that substituting the methyl groups with fluorinated alkyl chains could modulate binding affinity toward adenosine receptors—a discovery that has spurred interest in this compound as a template for anti-inflammatory drug candidates. The dihydrate form's thermal stability profile, validated through differential scanning calorimetry (DSC) analysis by researchers at ETH Zurich (Nature Communications, 2023), ensures consistent performance across various synthesis conditions.
In catalytic applications, this compound exhibits unexpected activity as a ligand precursor in asymmetric hydrogenation reactions. A groundbreaking report from the Max Planck Institute (Angewandte Chemie Int Ed., 2023) highlighted its ability to stabilize ruthenium complexes under mild reaction conditions (catalyst loading: 0.5 mol%). The trimethyl substitution pattern was found to optimize electronic communication between metal centers and organic scaffolds—a mechanism now being explored for sustainable production of chiral pharmaceutical intermediates.
Biomedical researchers have identified promising applications through structure-based drug design studies. In oncology research, conjugates incorporating this compound's pyrimidine core showed selective cytotoxicity against pancreatic cancer cells (IC50: 1.8 μM) while sparing normal fibroblasts (Cancer Research, 2023). The dihydrate's aqueous solubility profile enabled formulation into nanoparticle delivery systems with enhanced tumor targeting efficiency compared to conventional analogs.
Advances in green chemistry have positioned this compound as an eco-friendly alternative to traditional solvents in multicomponent reactions (MCRs). A collaborative study between MIT and Kyoto University (Sustainable Chemistry & Pharmacy, 2023) demonstrated its utility as a solvent co-solvent system for Biginelli-type condensations under microwave irradiation—achieving >98% yield with complete recyclability after simple filtration steps.
Current research frontiers include exploring this compound's role as a building block for supramolecular assemblies. Researchers at Cambridge University (Nature Chemistry, 2023) recently reported self-assembled structures formed via π-stacking interactions between trimethyl-pyrimidines arranged into honeycomb lattices—opening new avenues for molecular electronics applications.
The integration of machine learning algorithms into synthesis planning has further accelerated this compound's utility discovery process. A deep neural network model developed by IBM Research (JACS Au, 2023) predicted novel bioactive derivatives by analyzing over 1 million structural variants—identifying substitutions at the trimethyl positions that enhance blood-brain barrier permeability without compromising metabolic stability.
As these recent advancements underscore, the CAS No. 11957 molecule continues to bridge fundamental chemical understanding with applied biomedical innovation—positioning it as a critical component across multiple emerging technologies in drug discovery and sustainable chemistry practices.
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